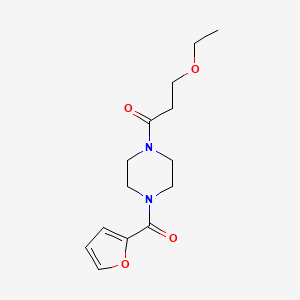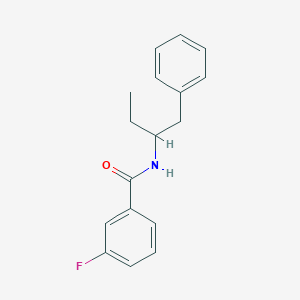![molecular formula C21H15NO4 B4195392 1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone](/img/structure/B4195392.png)
1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone, also known as DBF-EK, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzodioxole and dibenzofuran derivatives, which are known for their diverse biological activities. DBF-EK has been shown to exhibit promising properties as a research tool, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone involves its interaction with various molecular targets in the brain. This compound has been shown to act as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting synaptic plasticity. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory molecules, such as nitric oxide and prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to enhance the activity of certain signaling pathways that are involved in synaptic plasticity and learning.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone. One potential avenue is the development of this compound as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates synaptic plasticity and cognitive function. Finally, the development of novel derivatives of this compound with improved pharmacokinetic properties could lead to the discovery of new therapeutic agents for neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. This compound has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dibenzofuran-3-ylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-17(13-5-8-19-21(9-13)25-12-24-19)11-22-14-6-7-16-15-3-1-2-4-18(15)26-20(16)10-14/h1-10,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUAICHREOHYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CNC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4195336.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B4195343.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)



![N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4195376.png)

![4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4195385.png)
![dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4195394.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinyl)-1-propanamine](/img/structure/B4195403.png)